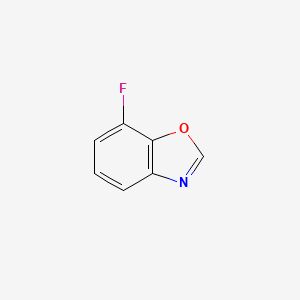

7-Fluoro-1,3-benzoxazol

Descripción general

Descripción

7-Fluoro-1,3-benzoxazole is a fluorinated derivative of benzoxazole, a heterocyclic aromatic compound. The incorporation of a fluorine atom at the 7th position enhances its chemical properties, making it a compound of interest in various scientific fields. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Aplicaciones Científicas De Investigación

7-Fluoro-1,3-benzoxazole has a broad spectrum of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: Its derivatives exhibit significant antimicrobial and antifungal activities.

Medicine: It is explored for its potential anticancer properties and as a component in drug development.

Mecanismo De Acción

Target of Action

7-Fluoro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These targets include various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology

Pharmacokinetics

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs . In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Action Environment

The synthesis of benzoxazole derivatives has been carried out under different reaction conditions .

Análisis Bioquímico

Biochemical Properties

7-Fluoro-1,3-benzoxazole, like other benzoxazoles, can interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives, including 7-Fluoro-1,3-benzoxazole, have shown to possess potent anticancer activity . They target a wide range of metabolic pathways and cellular processes in cancer pathology . They also exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Molecular Mechanism

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Temporal Effects in Laboratory Settings

Benzoxazoles have been synthesized and evaluated for their pharmacological activities from 2016 to 2023 .

Dosage Effects in Animal Models

Animal models are often used to identify novel anxiolytic compounds and to study the mechanisms whereby these compounds produce their anxiolytic effects .

Metabolic Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways

Transport and Distribution

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Subcellular Localization

Fluorescent proteins are commonly used to determine the subcellular localization of a protein of interest .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with fluorinated aldehydes or ketones under acidic conditions. For instance, the reaction of 2-aminophenol with 7-fluorobenzaldehyde in the presence of an acid catalyst can yield 7-Fluoro-1,3-benzoxazole .

Industrial Production Methods: Industrial production methods often utilize catalytic systems to enhance yield and efficiency. Nanocatalysts, metal catalysts, and ionic liquid catalysts are frequently employed. For example, the use of a magnetic solid acid nanocatalyst has been reported to achieve high yields under reflux conditions .

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide and catalysts such as FeCl3 are used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles like potassium fluoride in the presence of crown ethers can facilitate substitution reactions

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

Benzoxazole: The parent compound without the fluorine atom.

Benzothiazole: Similar structure but with a sulfur atom instead of oxygen.

Benzimidazole: Contains a nitrogen atom in place of oxygen.

Uniqueness: 7-Fluoro-1,3-benzoxazole stands out due to the presence of the fluorine atom, which imparts unique properties such as increased thermal stability, enhanced biological activity, and improved electro-optical characteristics. These properties make it more effective in various applications compared to its non-fluorinated counterparts .

Actividad Biológica

Overview

7-Fluoro-1,3-benzoxazole is a fluorinated derivative of benzoxazole, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial, antifungal, and anticancer agent. The incorporation of a fluorine atom enhances its chemical properties, contributing to its efficacy in various biological applications.

The molecular formula for 7-Fluoro-1,3-benzoxazole is , with a molecular weight of 139.11 g/mol. The structural characteristics of this compound allow for significant interaction with biological targets due to the presence of the benzoxazole core.

The biological activity of 7-Fluoro-1,3-benzoxazole can be attributed to several mechanisms:

- Antimicrobial and Antifungal Activity : Studies have shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, 7-Fluoro-1,3-benzoxazole has demonstrated effectiveness against various strains of Candida, with minimum inhibitory concentrations (MIC) indicating potent antifungal activity without cytotoxic effects on mammalian cells .

- Anticancer Properties : The compound interacts with key metabolic pathways and cellular processes involved in cancer pathology. Its derivatives have been shown to inhibit cell growth in various cancer cell lines, including breast and colon cancer models .

Biological Activity Data

The following table summarizes the biological activities associated with 7-Fluoro-1,3-benzoxazole and its derivatives:

Case Studies and Research Findings

- Antifungal Efficacy : In vitro studies revealed that certain benzoxazole derivatives exhibit potent antifungal activity against resistant strains of Candida. For example, derivative 5i showed significant activity against C. glabrata, indicating the potential for developing new antifungal agents .

- Anticancer Activity : Research has demonstrated that fluorinated benzoxazoles can enhance cytotoxicity against cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and disruption of tubulin polymerization . A notable study showed that compounds with fluorine substituents exhibited increased potency against leukemia cell lines compared to non-fluorinated counterparts.

- Safety Profile : The safety profile of 7-Fluoro-1,3-benzoxazole is promising, as it has been shown to possess low cytotoxicity towards normal mammalian cells while maintaining efficacy against various pathogens and cancer cells .

Propiedades

IUPAC Name |

7-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRWHOLUEQVYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.